2-[(Cyclohexylmethyl)amino]-4,6-diphenylpyridine-3-carbonitrile
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Overview
Description
2-[(Cyclohexylmethyl)amino]-4,6-diphenylpyridine-3-carbonitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyclohexylmethylamino group and two phenyl groups attached to a pyridine ring, along with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclohexylmethyl)amino]-4,6-diphenylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4,6-diphenylpyridine-3-carbonitrile with cyclohexylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Cyclohexylmethyl)amino]-4,6-diphenylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Conversion to amines or other reduced forms.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[(Cyclohexylmethyl)amino]-4,6-diphenylpyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 2-[(Cyclohexylmethyl)amino]-4,6-diphenylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Cyclohexylmethyl)amino]-4-cyclohexylmethoxy-5-nitroso-6-aminopyrimidine
- 2-[(Cyclohexylmethyl)amino]-4-(phenylamino)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile
Uniqueness
2-[(Cyclohexylmethyl)amino]-4,6-diphenylpyridine-3-carbonitrile is unique due to its specific combination of functional groups and its structural configuration
Properties
CAS No. |
61006-48-2 |
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Molecular Formula |
C25H25N3 |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
2-(cyclohexylmethylamino)-4,6-diphenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C25H25N3/c26-17-23-22(20-12-6-2-7-13-20)16-24(21-14-8-3-9-15-21)28-25(23)27-18-19-10-4-1-5-11-19/h2-3,6-9,12-16,19H,1,4-5,10-11,18H2,(H,27,28) |
InChI Key |
QOMMMDRKWYJJPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
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